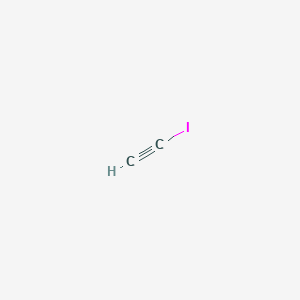

iodoethyne

Description

Structure

3D Structure

Propriétés

Numéro CAS |

14545-08-5 |

|---|---|

Formule moléculaire |

C2HI |

Poids moléculaire |

151.93 g/mol |

Nom IUPAC |

iodoethyne |

InChI |

InChI=1S/C2HI/c1-2-3/h1H |

Clé InChI |

JCIVIRQSXLTMEF-UHFFFAOYSA-N |

SMILES |

C#CI |

SMILES canonique |

C#CI |

Autres numéros CAS |

14545-08-5 |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Iodoethyne for Novel Materials

For Researchers, Scientists, and Drug Development Professionals

Iodoethyne, the simplest iodoalkyne, serves as a versatile and highly reactive building block in the synthesis of a diverse array of novel materials. Its unique combination of a terminal alkyne and a carbon-iodine bond allows for a wide range of chemical transformations, making it an invaluable tool in the development of advanced polymers, organic electronics, and functionalized molecules for pharmaceutical applications. This technical guide provides a comprehensive overview of the synthesis of this compound, its purification, characterization, and its application in the creation of innovative materials, with a focus on detailed experimental protocols and quantitative data.

Synthesis of this compound

The synthesis of this compound primarily involves the direct iodination of acetylene or the iodination of a metal acetylide. Several methods have been developed to achieve this transformation with varying yields and under different reaction conditions.

Iodination of Acetylene using N-Iodosuccinimide (NIS)

A common and effective method for the synthesis of iodoalkynes is the reaction of a terminal alkyne with N-iodosuccinimide (NIS) in the presence of a catalyst. While specific protocols for the parent this compound are less common in literature, a general procedure can be adapted.

Experimental Protocol:

A detailed protocol for the synthesis of a substituted iodoalkyne, which can be adapted for acetylene, involves the use of Phenyliodine diacetate (PIDA) and a catalytic amount of an iodide source.[1]

-

Reaction Setup: To a reaction tube open to the air, add tetrabutylammonium iodide (TBAI) (0.36 mmol) and acetonitrile (3 mL).

-

Addition of Alkyne: Introduce the terminal alkyne (0.3 mmol) to the mixture.

-

Addition of Oxidant: Add Phenyliodine diacetate (PIDA) (0.3 mmol) in portions to the vigorously stirred reaction mixture over 20 minutes.

-

Reaction: Stir the mixture at room temperature for 3 hours.

-

Workup: Quench the reaction with aqueous sodium thiosulfate, extract with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.[1]

-

Purification: The crude product is purified by column chromatography on silica gel.[1]

Iodination of Metal Acetylides

Another widely used method involves the generation of a metal acetylide, typically from acetylene gas, followed by quenching with an iodine source.

Conceptual Workflow:

Characterization of this compound

Accurate characterization of this compound is crucial to ensure its purity and for subsequent reactions. The primary techniques used are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

| Spectroscopic Data | This compound (H-C≡C-I) |

| ¹H NMR | The chemical shift of the acetylenic proton is expected in the range of 2.0-3.0 ppm. |

| ¹³C NMR | Two signals are expected for the sp-hybridized carbons. The carbon attached to the iodine will be significantly shifted downfield. Typical alkyne carbons appear between 65-90 ppm. |

| IR Spectrum | A sharp, weak absorption around 2100 cm⁻¹ corresponding to the C≡C stretch, and a strong, sharp band around 3300 cm⁻¹ for the ≡C-H stretch are characteristic.[2] |

Applications in Novel Materials

This compound's bifunctionality makes it a valuable monomer and building block for the synthesis of advanced organic materials. The terminal alkyne allows for polymerization and "click" reactions, while the iodo-group enables cross-coupling reactions.

Sonogashira Coupling and Polymerization

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for creating carbon-carbon bonds.[3][4] This reaction can be extended to polymerization by using di-functional monomers. For instance, the polymerization of diiodoacetylene can lead to the formation of poly(ethynylene)s, a class of conjugated polymers with interesting electronic and optical properties.

Sonogashira Coupling Mechanism:

Experimental Protocol for Sonogashira Coupling:

A general procedure for a Sonogashira coupling reaction is as follows:

-

Reaction Setup: A reaction vessel is charged with a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), an aryl or vinyl halide, and a terminal alkyne in a suitable solvent (e.g., THF, DMF, or an amine).

-

Base: A base, typically an amine such as triethylamine or diisopropylamine, is added to neutralize the hydrogen halide formed during the reaction.[3]

-

Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating.[3]

-

Workup and Purification: The reaction mixture is worked up by filtration to remove the catalyst, followed by extraction and purification of the product by chromatography or recrystallization.

| Reaction | Reactants | Catalyst/Conditions | Product | Yield |

| Sonogashira Coupling | Aryl iodide, Terminal alkyne | Pd(PPh₃)₄, CuI, Amine base | Aryl-substituted alkyne | Good to Excellent[5] |

| Sonogashira Polymerization | Diiodoaromatic, Diethynyl monomer | Pd(PPh₃)₄, CuI, Amine base | Conjugated Polymer | Varies |

Cadiot-Chodkiewicz Coupling

The Cadiot-Chodkiewicz coupling is another important reaction for the synthesis of asymmetric diynes, involving the coupling of a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and a base.[6] This reaction is particularly useful for creating extended polyyne chains.

Cadiot-Chodkiewicz Coupling Mechanism:

"Click" Chemistry for Polymer Functionalization

This compound can be incorporated into polymers and then functionalized using "click" chemistry. The terminal alkyne of an this compound-containing polymer can readily undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a variety of azide-functionalized molecules, allowing for the straightforward introduction of a wide range of functionalities.

Applications in Organic Electronics

Iodine-containing organic materials have shown promise in the field of organic electronics.[7] The incorporation of iodine can influence the electronic properties of materials, such as their HOMO/LUMO energy levels, and can enhance intersystem crossing in organic light-emitting diodes (OLEDs) through the heavy atom effect.[7] Polymers and small molecules synthesized using this compound as a building block are therefore of great interest for applications in OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The rigid, linear structure of the ethynylene unit can also contribute to desirable charge transport properties in these materials.

Safety and Handling

This compound is expected to be a reactive and potentially unstable compound. It should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Due to its volatility and reactivity, it is often generated and used in situ. For iodoalkanes in general, storage in a cool, dark place is recommended to prevent decomposition.[8]

This technical guide provides a foundational understanding of the synthesis and application of this compound in the development of novel materials. The versatility of this small molecule opens up a vast chemical space for the creation of functional polymers and organic electronic materials with tailored properties. Further research into the controlled polymerization and functionalization of this compound will undoubtedly lead to the discovery of new materials with exciting applications.

References

Spectroscopic Unveiling of Iodoethyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodoethyne (H-C≡C-I) is a simple yet reactive haloalkyne of significant interest in organic synthesis and materials science. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and for monitoring its reactions. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and Raman spectroscopic data for this compound. Due to the scarcity of direct experimental spectra in publicly available literature, this guide leverages computational chemistry data to present a detailed and structured analysis of its predicted spectroscopic characteristics. Detailed experimental protocols for obtaining such spectra are also provided, offering a practical framework for researchers.

Introduction

This compound is a valuable building block in synthetic chemistry, participating in a variety of coupling reactions and serving as a precursor to more complex acetylenic compounds. Its linear geometry and the presence of the electron-withdrawing iodine atom significantly influence its spectroscopic signatures. This guide aims to be a core reference for professionals working with or developing this compound-containing molecules by consolidating its key spectroscopic data and outlining the methodologies for its analysis.

Spectroscopic Data of this compound

The following sections present the predicted spectroscopic data for this compound. These values are derived from computational chemistry studies, which provide reliable estimates in the absence of extensive experimental data.[1][2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon framework and proton environments in a molecule. For this compound, both ¹H and ¹³C NMR are informative.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Notes |

| ¹H | 2.0 - 2.5 | Singlet | The acetylenic proton is deshielded by the electronegative iodine and the triple bond anisotropy. |

| ¹³C (C-H) | 75 - 85 | Singlet | The sp-hybridized carbon attached to the proton. |

| ¹³C (C-I) | -10 - 0 | Singlet | The sp-hybridized carbon attached to iodine experiences a significant upfield shift due to the heavy atom effect of iodine. |

Note: Predicted chemical shifts are relative to tetramethylsilane (TMS). Actual experimental values may vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy probes the molecular vibrations of this compound, providing a fingerprint for its identification and information about its bonding.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| C-H Stretch | ~3300 | ~3300 | Strong (IR), Medium (Raman) |

| C≡C Stretch | ~2100 | ~2100 | Weak (IR), Strong (Raman) |

| C-I Stretch | ~600 | ~600 | Medium (IR), Medium (Raman) |

| C-C-H Bend | ~650 | Inactive/Very Weak | Medium (IR) |

| C-C-I Bend | ~300 | ~300 | Medium (IR), Medium (Raman) |

Note: The intensity of the C≡C stretch is expected to be weak in the IR spectrum due to the small change in dipole moment for this symmetric-like vibration, but strong in the Raman spectrum due to the large change in polarizability.

Experimental Protocols

The following are detailed methodologies for the key experiments cited, adapted for the analysis of a volatile and reactive compound like this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃, Acetone-d₆)

-

NMR tube (5 mm)

-

Pipettes

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Sample Preparation: Due to the volatility of this compound, sample preparation should be conducted in a well-ventilated fume hood.

-

Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of a deuterated solvent in a small vial.

-

Add a small drop of TMS to the solution to serve as an internal reference (0 ppm).

-

Carefully transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth according to the manufacturer's guidelines.

-

Place the sample in the NMR spectrometer.

-

-

Data Acquisition:

-

Tune and lock the spectrometer using the deuterium signal from the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire the ¹³C NMR spectrum. This will require a larger number of scans than the ¹H spectrum due to the low natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

Objective: To obtain the gas-phase or solution-phase IR spectrum of this compound.

Materials:

-

This compound sample

-

Gas-phase IR cell with KBr or NaCl windows

-

Solution-phase IR cell (e.g., NaCl plates)

-

Anhydrous, IR-transparent solvent (e.g., CCl₄, CS₂)

-

FTIR spectrometer

Procedure for Gas-Phase Analysis:

-

Sample Preparation:

-

Evacuate the gas cell.

-

Introduce a small amount of this compound into the cell. Due to its volatility, this can be done by carefully injecting a small amount of the liquid into the cell and allowing it to vaporize.

-

-

Data Acquisition:

-

Place the gas cell in the sample compartment of the FTIR spectrometer.

-

Acquire a background spectrum of the empty, evacuated cell.

-

Acquire the sample spectrum.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Procedure for Solution-Phase Analysis:

-

Sample Preparation:

-

Prepare a dilute solution (1-5%) of this compound in an anhydrous, IR-transparent solvent.

-

Place a drop of the solution between two NaCl plates and assemble the cell.

-

-

Data Acquisition:

-

Acquire a background spectrum of the solvent using the same cell.

-

Acquire the sample spectrum.

-

Subtract the solvent spectrum from the sample spectrum to obtain the spectrum of this compound.

-

Raman Spectroscopy

Objective: To obtain the Raman spectrum of this compound.

Materials:

-

This compound sample

-

Glass capillary tube or NMR tube

-

Raman spectrometer with a laser source (e.g., 532 nm, 785 nm)

Procedure:

-

Sample Preparation:

-

Carefully fill a glass capillary tube or an NMR tube with the liquid this compound sample and seal it.

-

-

Instrument Setup:

-

Place the sample in the spectrometer's sample holder.

-

Focus the laser beam on the sample.

-

-

Data Acquisition:

-

Set the laser power to a level that does not cause sample decomposition (this may require some optimization).

-

Acquire the Raman spectrum by collecting the scattered light. The acquisition time will depend on the sample concentration and the laser power.

-

Process the spectrum to remove any background fluorescence.

-

Visualization of Spectroscopic Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a compound like this compound, from sample handling to data interpretation, including the crucial role of computational chemistry.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Workflow for computational prediction of spectroscopic data.

Conclusion

This technical guide provides a foundational understanding of the key spectroscopic features of this compound, supported by data from computational models. The presented NMR, IR, and Raman data, along with detailed experimental protocols, offer a comprehensive resource for researchers in synthetic chemistry, materials science, and drug development. The integration of computational and experimental workflows, as visualized in this guide, highlights a modern approach to the characterization of novel or challenging compounds.

References

Iodoethyne: A Technical Guide to Stability and Decomposition Pathways

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Ref: The Synthesis, Inferred Stability, and Potential Decomposition Pathways of Iodoethyne (Iodoacetylene)

Abstract

This compound (H-C≡C-I), also known as iodoacetylene, is a highly reactive haloalkyne that serves as a versatile intermediate in organic synthesis. Due to its inherent instability, it is typically generated in situ for immediate consumption in subsequent reactions. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its synthesis, inferred stability, and potential decomposition pathways. The content herein is curated for researchers, scientists, and professionals in drug development who may utilize this compound or similar reactive intermediates. This document synthesizes available experimental data for its preparation and discusses its likely decomposition mechanisms based on the established reactivity of haloalkynes.

Introduction

Haloalkynes are a class of organic compounds that feature a halogen atom attached to an sp-hybridized carbon of an alkyne. Among these, 1-iodoalkynes are particularly reactive and valuable building blocks in a variety of synthetic transformations, including cross-coupling, nucleophilic addition, and cycloaddition reactions.[1] this compound, the simplest 1-iodoalkyne, is of particular interest due to its potential to introduce an ethynyl or iodoethynyl moiety into complex molecules. However, its high reactivity is intrinsically linked to its low stability, making its isolation and storage challenging. This guide aims to provide a detailed technical overview of this compound's chemical properties with a focus on its stability and the pathways through which it is likely to decompose.

Synthesis of this compound

This compound is not commercially available as a stable, isolated compound. Instead, it is prepared in situ from readily available starting materials. The primary methods for its generation involve the iodination of an acetylene source.

Experimental Protocols for Synthesis

Detailed methodologies for the synthesis of 1-iodoalkynes, which are applicable to the preparation of this compound, are presented below.

Method 1: Iodination of an Acetylide

This is a common and efficient method for the synthesis of 1-iodoalkynes.

-

Reaction: An acetylide, such as ethynylmagnesium bromide or a lithium acetylide, is reacted with an iodine source.

-

Reagents and Solvents:

-

Acetylene Source: Ethynylmagnesium bromide or pre-formed lithium acetylide.

-

Iodine Source: Molecular iodine (I₂).

-

Solvent: Anhydrous tetrahydrofuran (THF) is a common solvent.

-

-

Procedure:

-

A solution of the acetylide in THF is prepared under an inert atmosphere (e.g., argon or nitrogen).

-

The solution is typically cooled to a low temperature (e.g., 0 °C or -78 °C) to control the reaction rate.

-

A solution of iodine in THF is added dropwise to the acetylide solution with vigorous stirring.

-

The reaction is allowed to proceed at low temperature for a specified time before being warmed to room temperature.

-

The resulting solution of this compound is then used immediately in the subsequent reaction step.

-

Method 2: Iodination of a Stannylacetylene

This method offers an alternative route that can be advantageous in certain synthetic contexts.

-

Reaction: A stannylacetylene, such as tributyl(ethynyl)tin, is reacted with iodine.

-

Reagents and Solvents:

-

Stannylacetylene: Tributyl(ethynyl)tin.

-

Iodine Source: Molecular iodine (I₂).

-

Solvent: Tetrahydrofuran (THF).

-

-

Procedure:

-

Tributyl(ethynyl)tin is dissolved in THF under an inert atmosphere.

-

A solution of iodine in THF is added to the stannylacetylene solution.

-

The reaction mixture is stirred at room temperature until the reaction is complete (as monitored by techniques like TLC or GC-MS).

-

The resulting solution contains this compound and a tributyltin iodide byproduct.

-

Summary of Synthesis Methods

| Method | Acetylene Source | Iodine Source | Catalyst/Base | Solvent | Yield | Notes |

| Iodination of Acetylide | Ethynylmagnesium bromide | I₂ | - | THF | Good to Excellent | In situ generation for immediate use. |

| Iodination of Stannylacetylene | Tributyl(ethynyl)tin | I₂ | - | THF | Good to Excellent | Produces a tributyltin iodide byproduct. |

| Base-Catalyzed Iodination | Terminal Alkyne | N-Iodosuccinimide (NIS) | K₂CO₃ or DMAP | Methanol | Up to 99% | A general method for 1-iodoalkynes.[2][3] |

| Oxidative Halogenation | Terminal Alkyne | KI or NaBr | Chloramine-B | - | Very Good | General method for 1-haloalkynes. |

Stability of this compound

Factors that are known to influence the stability of haloalkanes and can be extrapolated to this compound include:

-

Light: Organoiodine compounds are often sensitive to light, which can induce homolytic cleavage of the C-I bond to form radical species.[4]

-

Heat: Thermal energy can also promote the cleavage of the C-I bond and other decomposition reactions.

-

Presence of Bases: Strong bases can deprotonate the acetylenic proton, leading to subsequent reactions. Even weak bases can potentially promote elimination or other decomposition pathways.

-

Presence of Metals: Certain metals can catalyze the decomposition or polymerization of alkynes.

Given these factors, this compound should be generated and used at low temperatures, in the dark, and under an inert atmosphere to minimize decomposition.

Decomposition Pathways of this compound

While specific experimental studies on the decomposition of this compound are lacking, several potential pathways can be proposed based on the known chemistry of haloalkynes and acetylene.

Polymerization and Oligomerization

One of the most probable decomposition pathways for this compound is polymerization or oligomerization. Acetylene and its derivatives are known to undergo polymerization, which can sometimes be explosive. The presence of the iodo group, a good leaving group, could potentially facilitate various polymerization mechanisms. A transition metal-free polymerization route for functional conjugated polydiynes has been developed from haloalkyne-based organic reactions.[5]

Caption: Proposed Polymerization of this compound.

Base-Induced Decomposition

In the presence of a base, this compound could undergo dehydrohalogenation if a suitable proton is available on an adjacent molecule, or it could lead to other condensation reactions.

References

- 1. Haloalkynes: a powerful and versatile building block in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Highly Efficient 1-Iodination of Terminal Alkynes Catalyzed by Inorganic or Organic Bases | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Copper(I)-catalyzed cycloaddition of organic azides and 1-iodoalkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a transition metal-free polymerization route to functional conjugated polydiynes from a haloalkyne-based organic reaction - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Quantum Chemical Calculations on Iodoethyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodoethyne (HCCI) is a molecule of significant interest in various chemical domains, from fundamental studies of chemical bonding and reactivity to its role as a potential intermediate in synthetic chemistry. Understanding its electronic structure, spectroscopic properties, and potential energy surfaces is crucial for predicting its behavior and designing novel applications. Quantum chemical calculations provide a powerful, non-experimental avenue to probe these characteristics with high accuracy. This technical guide details the theoretical and computational approaches employed in the study of this compound, presents key quantitative data derived from these calculations, and outlines the methodologies for reproducing and extending these findings.

Introduction to the Theoretical Chemistry of this compound

This compound is the simplest of the iodoalkynes, characterized by a linear arrangement of its four atoms. The presence of the electron-rich carbon-carbon triple bond and the heavy, polarizable iodine atom imparts unique electronic and spectroscopic features to the molecule. Quantum chemical calculations are indispensable for elucidating these features, which are often challenging to probe experimentally.

Theoretical studies on this compound typically focus on:

-

Molecular Geometry: Determining the precise bond lengths and overall structure that correspond to the molecule's lowest energy state.

-

Vibrational Frequencies: Calculating the frequencies of the fundamental vibrational modes, which are directly comparable to infrared and Raman spectroscopy data.

-

Electronic Structure and Energetics: Investigating the distribution of electrons within the molecule, the energies of its molecular orbitals, and the energies of its various electronic states, including ionized states.

-

Reaction Dynamics: Simulating the molecule's behavior during chemical reactions, such as photodissociation or interactions with other molecules.

Computational Methodologies

A variety of quantum chemical methods have been employed to study this compound, each with its own balance of computational cost and accuracy.

Ab Initio Methods

Ab initio methods are based on first principles and do not rely on empirical parameters. Key ab initio approaches used for this compound include:

-

Hartree-Fock (HF) Theory: This is a fundamental method that provides a good starting point for understanding the electronic structure of this compound. It is particularly useful for calculating molecular orbitals.[1][2][3][4][5]

-

Coupled-Cluster (CC) Theory: Coupled-cluster methods, especially those including single, double, and sometimes triple excitations (CCSD, CCSD(T)), are considered the "gold standard" for high-accuracy calculations of molecular energies and properties. The Equation-of-Motion Coupled-Cluster (EOM-CC) variants are particularly powerful for studying excited and ionized states.[6][7][8][9][10] For instance, the energies of the cationic states of this compound have been computed at the EOM-IP-CCSD/cc-pVTZ level of theory.

Basis Sets

The choice of basis set is crucial for the accuracy of any quantum chemical calculation. For molecules containing heavy elements like iodine, it is important to use basis sets that can adequately describe the large number of electrons and relativistic effects. The cc-pVTZ (correlation-consistent polarized valence triple-zeta) basis set is a common choice for high-accuracy calculations on this compound.

Quantitative Data

The following tables summarize key quantitative data for this compound obtained from computational and experimental studies.

Table 1: Calculated Molecular Geometry of this compound

| Parameter | C-H Bond Length (Å) | C≡C Bond Length (Å) | C-I Bond Length (Å) | Level of Theory / Basis Set |

| Calculated Value | Data not available in search results | Data not available in search results | Data not available in search results | Specify Method/Basis Set here |

(Note: Specific computationally optimized bond lengths for this compound were not found in the provided search results. A dedicated geometry optimization calculation would be required to populate this table.)

Table 2: Vibrational Frequencies of this compound

The fundamental vibrational frequencies of this compound have been determined experimentally and are crucial benchmarks for computational methods.[11]

| Vibrational Mode | Symmetry | Experimental Frequency (cm⁻¹) |

| ν₁ (C-H stretch) | Σ⁺ | 3330 |

| ν₂ (C≡C stretch) | Σ⁺ | 2051 |

| ν₃ (C-I stretch) | Σ⁺ | 490 |

| ν₄ (C-C-H bend) | Π | 635 |

| ν₅ (C-C-I bend) | Π | 267 |

Experimental and Computational Protocols

Geometry Optimization

A geometry optimization calculation is the first step in most computational studies.[12][13][14][15][16] The goal is to find the arrangement of atoms that corresponds to a minimum on the potential energy surface.

Typical Protocol:

-

Define the initial molecular geometry: This can be done using standard bond lengths and angles or by building the molecule in a graphical interface.

-

Choose a level of theory and basis set: For this compound, a method like CCSD with a basis set such as cc-pVTZ would provide accurate results.

-

Perform the optimization: The computational chemistry software will iteratively adjust the atomic positions to minimize the total energy of the molecule.

-

Verify the minimum: A frequency calculation should be performed at the optimized geometry to ensure that all vibrational frequencies are real, which confirms that the structure is a true minimum.

Frequency Calculations

Vibrational frequency calculations are used to predict the infrared and Raman spectra of a molecule.[17][18][19][20]

Typical Protocol:

-

Perform a geometry optimization: It is essential to calculate frequencies at a stationary point on the potential energy surface.

-

Choose the same level of theory and basis set as the optimization.

-

Request a frequency analysis: The software will compute the second derivatives of the energy with respect to the atomic positions (the Hessian matrix) and diagonalize it to obtain the vibrational modes and their frequencies.

Excited State and Ionization Energy Calculations

To study the behavior of this compound upon interaction with light or to determine its ionization potentials, excited-state calculations are necessary.

Typical Protocol (using EOM-IP-CCSD):

-

Perform a ground-state CCSD calculation on the neutral this compound molecule at its optimized geometry.

-

Request an EOM-IP-CCSD calculation: This will compute the energies of the ionized states (cations) of the molecule.

-

Analyze the results: The output will provide the vertical ionization potentials and information about the nature of the electronic states of the this compound cation.

Visualizations

Molecular Structure of this compound

Caption: Ball-and-stick model of the linear this compound molecule.

Computational Workflow for this compound Property Prediction

Caption: A typical workflow for calculating the properties of this compound.

References

- 1. nanodft09.iyte.edu.tr [nanodft09.iyte.edu.tr]

- 2. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]

- 3. Hartree–Fock method - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Overview of Computational Chemistry [shodor.org]

- 6. Q-Chem 5.0 Userâs Manual : Coupled-Cluster Excited-State and Open-Shell Methods [manual.q-chem.com]

- 7. 7.33. Excited States via EOM-CCSD - ORCA 6.0 Manual [faccts.de]

- 8. arxiv.org [arxiv.org]

- 9. A near-linear scaling equation of motion coupled cluster method for ionized states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. osti.gov [osti.gov]

- 11. Vibrational spectra and assignment of iodoacetylene - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. storion.ru [storion.ru]

- 13. youtube.com [youtube.com]

- 14. lupinepublishers.com [lupinepublishers.com]

- 15. Optimization of molecular geometries | PennyLane Demos [pennylane.ai]

- 16. m.youtube.com [m.youtube.com]

- 17. vibrational frequencies [cup.uni-muenchen.de]

- 18. air.unimi.it [air.unimi.it]

- 19. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 20. Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Enduring Utility of Iodoethyne: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoethyne (HC≡CI), the simplest of the iodoalkynes, is a molecule of significant interest in organic synthesis and materials science. Its polarized carbon-iodine bond and reactive alkyne functionality make it a versatile building block for the introduction of the ethynyl group and the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Historical Context and Discovery

While the precise moment of the first synthesis of this compound is not definitively documented in a singular landmark publication, its origins are intrinsically linked to the burgeoning field of acetylene chemistry in the 19th century. Acetylene (C₂H₂) itself was first discovered by Edmund Davy in 1836 and later rediscovered and named by the French chemist Marcellin Berthelot in 1860.[1] The latter half of the 19th century saw a surge in the exploration of acetylene's reactivity, including its reactions with halogens.

Early investigations into the reactions of acetylene with iodine and iodine-containing compounds likely led to the formation of this compound, although it may not have been isolated or characterized as a distinct compound at the time. The systematic study of haloalkanes and their synthesis also gained momentum during this period, providing the foundational knowledge for the preparation of compounds like this compound.[2] It is plausible that this compound was first prepared as an intermediate or as part of a mixture in the late 19th or early 20th century during studies on the halogenation of acetylene.

Physicochemical Properties

This compound is a linear molecule with a carbon-carbon triple bond and a terminal iodine atom. Its physical and chemical properties are summarized in the tables below.

Table 1: General and Spectroscopic Properties of this compound

| Property | Value |

| Molecular Formula | C₂HI |

| Molar Mass | 151.93 g/mol |

| Appearance | Colorless gas or volatile liquid |

| Boiling Point | Not well-defined, decomposes |

| ¹H NMR Chemical Shift | δ ~2.0-3.0 ppm (estimated) |

| ¹³C NMR Chemical Shift | C-I: δ ~20-40 ppm; C-H: δ ~70-90 ppm (estimated) |

| IR Spectroscopy (C≡C) | 2100-2260 cm⁻¹ (weak to medium) |

| IR Spectroscopy (C-I) | ~500 cm⁻¹ |

Table 2: Structural Parameters of this compound and Related Compounds

| Parameter | Molecule | Value | Reference |

| Rotational Constant (B₀) | Methyl Iodoacetylene | 1259.02 Mc/sec | [3] |

| C-I Bond Length | 1-Iodoalkynes (typical) | ~2.00 Å | |

| C≡C Bond Length | 1-Iodoalkynes (typical) | ~1.20 Å | |

| C-C≡C Bond Angle | 1-Iodoalkynes (typical) | 180° | |

| H-C≡C Bond Angle | 1-Iodoalkynes (typical) | 180° |

Note: Specific experimental data for this compound is scarce; some values are typical for the class of 1-iodoalkynes.

Modern Synthetic Protocols

While historical methods for the synthesis of this compound are not well-documented, several efficient and reliable modern protocols have been developed for the preparation of 1-iodoalkynes. These methods offer good to excellent yields and tolerate a wide range of functional groups.

Method 1: Iodination of Terminal Alkynes using N-Iodosuccinimide (NIS)

This method involves the direct iodination of a terminal alkyne using N-iodosuccinimide as the iodine source. The reaction can be effectively mediated by neutral alumina (Al₂O₃) or activated by acetic acid.

Experimental Protocol (Al₂O₃ Mediated):

-

To a solution of the terminal alkyne (1.0 mmol) in a suitable solvent (e.g., dichloromethane), add N-iodosuccinimide (1.2 mmol) and neutral alumina (Al₂O₃, 2.0 g).

-

Stir the mixture at room temperature for the appropriate time (typically 1-4 hours), monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of celite.

-

Wash the celite pad with the solvent.

-

Concentrate the filtrate under reduced pressure to afford the crude 1-iodoalkyne.

-

Purify the crude product by column chromatography on silica gel.

Method 2: Grignard-based Iodination

This protocol involves the formation of an acetylide using a Grignard reagent, followed by quenching with an iodine source.

Experimental Protocol:

-

To a solution of the terminal alkyne (1.0 mmol) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of ethylmagnesium bromide (1.1 mmol) in THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Cool the mixture to 0 °C and add a solution of iodine (1.2 mmol) in THF dropwise.

-

Stir the reaction at room temperature for 1-2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with a saturated aqueous solution of sodium thiosulfate and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Diagram 1: General Workflow for the Synthesis of 1-Iodoalkynes via Iodination with NIS

Caption: A generalized workflow for the synthesis of 1-iodoalkynes using N-iodosuccinimide.

Diagram 2: Reactivity of 1-Haloalkynes in Sonogashira Coupling

Caption: Schematic of the Sonogashira cross-coupling reaction involving a 1-haloalkyne.

Conclusion

This compound, a molecule with historical roots in the early exploration of acetylene chemistry, continues to be a valuable tool in modern organic synthesis. While the specific details of its initial discovery remain somewhat obscured by the passage of time, its utility is well-established through the development of robust and efficient synthetic methodologies. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals seeking to leverage the unique reactivity of this compound and other 1-iodoalkynes in their scientific endeavors. Further research into the precise spectroscopic and structural properties of this compound will undoubtedly continue to refine our understanding and expand the applications of this fundamental chemical building block.

References

An In-depth Technical Guide to the Thermochemistry of the Carbon-Iodine Bond in Iodoethyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoethyne (H-C≡C-I), the simplest iodoalkyne, is a molecule of significant interest in various chemical disciplines, including astrochemistry, combustion chemistry, and synthetic organic chemistry. Its highly polarized and labile carbon-iodine (C-I) bond dictates its reactivity and energetic properties. A thorough understanding of the thermochemistry of this bond is paramount for predicting reaction outcomes, modeling complex chemical environments, and designing novel synthetic pathways. This technical guide provides a comprehensive overview of the thermochemistry of the C-I bond in this compound, detailing its bond dissociation energy, enthalpy of formation, and the experimental and computational methodologies used for their determination.

Core Thermochemical Data

The thermochemical properties of the carbon-iodine bond in this compound are fundamental to understanding its stability and reactivity. The key quantitative data are summarized in the tables below. These values are primarily derived from the Active Thermochemical Tables (ATcT), which provide a consistent and accurate set of thermochemical data based on a network of experimental and theoretical determinations.[1][2]

Table 1: Enthalpies of Formation at 298.15 K

| Species | Formula | State | ΔfH° (kJ/mol) | Uncertainty (kJ/mol) |

| This compound | H-C≡C-I | Gas | 313.3 | ± 2.1 |

| Ethynyl radical | ·C≡C-H | Gas | 563.8 | ± 0.7 |

| Iodoethynyl radical | I-C≡C· | Gas | 471.5 | ± 2.2 |

| Iodine atom | I | Gas | 106.76 | ± 0.04 |

Data sourced from Active Thermochemical Tables (ATcT).[1][3][4]

Table 2: Carbon-Iodine Bond Dissociation Energy in this compound

The bond dissociation energy (BDE) of the C-I bond in this compound can be calculated using the enthalpies of formation of the parent molecule and its resulting fragments upon homolytic cleavage. The dissociation process is represented by the following reaction:

H-C≡C-I(g) → H-C≡C·(g) + I·(g)

The BDE is calculated as follows:

BDE(C-I) = ΔfH°(H-C≡C·) + ΔfH°(I·) - ΔfH°(H-C≡C-I)

| Bond | Dissociation Products | BDE at 298.15 K (kJ/mol) |

| H-C≡C-I | H-C≡C· + I· | 357.26 |

This value indicates a relatively weak C-I bond compared to C-H or C-C bonds, a characteristic feature of iodoalkynes that underpins their utility in chemical synthesis as precursors to highly reactive acetylenic species.

Experimental Determination of Thermochemical Data

The determination of accurate thermochemical data for unstable and reactive species like this compound and its radical fragments requires sophisticated experimental techniques.

Photoionization Mass Spectrometry (PIMS)

Photoionization mass spectrometry is a powerful technique for determining the ionization energies of molecules and the appearance energies of their fragment ions. This information can be used to derive enthalpies of formation. For a transient species like this compound, it can be produced in situ and then ionized.

Experimental Protocol:

-

Generation of this compound: this compound is a transient species and is typically synthesized immediately before analysis. A common method involves the reaction of a suitable precursor, such as a diiodoalkene, with a strong base in the gas phase.

-

Introduction into the Mass Spectrometer: The gaseous this compound is introduced into the ionization region of a mass spectrometer through a molecular beam, which cools the molecules and simplifies their spectra.[3]

-

Photoionization: The molecules are irradiated with a tunable monochromatic vacuum ultraviolet (VUV) light source, often from a synchrotron. As the photon energy is scanned, the ions produced are detected by a mass spectrometer.[3]

-

Data Analysis: The ion signal is plotted as a function of photon energy to generate a photoionization efficiency (PIE) curve. The onset of the parent ion signal corresponds to the adiabatic ionization energy of this compound. The onset of fragment ion signals corresponds to their appearance energies.

Shock Tube Pyrolysis

Shock tubes are used to study chemical reactions at high temperatures and pressures for very short periods. By rapidly heating a gas mixture with a shock wave, the pyrolysis of a precursor can be initiated, and the resulting species can be analyzed.

Experimental Protocol:

-

Gas Mixture Preparation: A dilute mixture of a stable precursor to this compound or the iodoethynyl radical (e.g., a larger iodoalkyne) in an inert gas like argon is prepared.[5]

-

Shock Wave Generation: A high-pressure driver gas is suddenly released, generating a shock wave that propagates through the reactant gas mixture, rapidly heating and compressing it.

-

Reaction Zone: The pyrolysis of the precursor occurs in the high-temperature region behind the shock wave.

-

Product Analysis: The species present in the reaction zone can be analyzed using various techniques, including time-of-flight mass spectrometry coupled with a photoionization source.[6] This allows for the identification of radical intermediates and stable products.

-

Kinetic Modeling: The experimental data is often compared with kinetic models to extract rate constants and thermochemical data for the elementary reactions involved.

Calorimetry

While challenging for unstable species, calorimetric methods can be adapted to measure reaction enthalpies involving this compound, often by reacting it in situ.[1][7][8]

Experimental Protocol for Reaction Calorimetry:

-

Calorimeter Setup: A reaction calorimeter, which is a well-insulated vessel, is equipped with a sensitive thermometer, a stirrer, and ports for reactant addition.[9]

-

In Situ Generation: A precursor to this compound is placed in the calorimeter along with a reactant that will generate this compound.

-

Initiation of Reaction: The reaction to form this compound is initiated, and simultaneously or subsequently, this compound undergoes a well-defined reaction with a known enthalpy.

-

Temperature Monitoring: The temperature of the calorimeter is monitored precisely throughout the reaction.

-

Data Analysis: The heat change (q) for the reaction is calculated from the temperature change (ΔT) and the heat capacity of the calorimeter and its contents. The enthalpy of reaction (ΔH) is then determined. By applying Hess's Law and knowing the enthalpies of formation of other reactants and products, the enthalpy of formation of this compound can be derived.[10]

Computational Determination of Thermochemical Data

Computational chemistry provides a powerful and often essential complement to experimental studies, especially for highly reactive or transient species. High-level ab initio methods are employed to calculate accurate thermochemical properties.

Gaussian-n (Gn) and Complete Basis Set (CBS) Theories

Methods like the Gaussian-n (e.g., G3, G4) and Complete Basis Set (e.g., CBS-QB3) theories are composite computational methods that aim to approximate the results of very high-level calculations at a more manageable computational cost.[11][12][13][14]

Computational Protocol:

-

Geometry Optimization: The molecular geometries of this compound and its dissociation products (ethynyl and iodoethynyl radicals, and iodine atom) are optimized at a lower level of theory (e.g., using density functional theory).

-

Vibrational Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.

-

Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory with larger basis sets.

-

Extrapolation and Empirical Corrections: The energies are extrapolated to the complete basis set limit, and empirical corrections are added to account for remaining deficiencies in the calculations.

-

Enthalpy of Formation and BDE Calculation: The calculated total energies are used to determine the atomization energy, from which the enthalpy of formation is derived. The bond dissociation energy is then calculated from the enthalpies of formation of the reactant and products.[2][15]

Conclusion

The thermochemistry of the carbon-iodine bond in this compound is characterized by a relatively low bond dissociation energy, making it a valuable synthon for generating highly reactive acetylenic species. The accurate determination of its thermochemical properties relies on a synergy between advanced experimental techniques, such as photoionization mass spectrometry and shock tube studies, and high-level computational methods. The data presented in this guide provides a solid foundation for researchers in various fields to understand and predict the behavior of this fascinating and reactive molecule.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. researchgate.net [researchgate.net]

- 3. Ab initio dynamics and photoionization mass spectrometry reveal ion-molecule pathways from ionized acetylene clusters to benzene cation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. atct.anl.gov [atct.anl.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Enthalpy Changes and Calorimetry | MME [mmerevise.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. learninglink.oup.com [learninglink.oup.com]

- 10. Enthalpy Changes by Calorimetry [wwwchem.uwimona.edu.jm]

- 11. Theory [ch.ic.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. joaquinbarroso.com [joaquinbarroso.com]

In-Depth Technical Guide to the Structural Analysis and Bond Lengths of Iodoethyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoethyne (HCCI), a linear triatomic molecule, serves as a fundamental building block in organic synthesis and possesses intriguing spectroscopic features. A precise understanding of its molecular geometry, particularly its bond lengths, is crucial for computational modeling, reaction mechanism studies, and the rational design of novel chemical entities. This technical guide provides a comprehensive overview of the structural analysis of this compound, focusing on the experimentally determined bond lengths and the methodologies employed for their measurement.

Molecular Structure and Bond Lengths of this compound

The molecular structure of this compound has been accurately determined using microwave spectroscopy. This technique allows for the precise measurement of rotational constants, from which the internuclear distances can be derived with high fidelity. The seminal work in this area was conducted by J. K. Tyler and J. Sheridan, whose findings remain a cornerstone in the structural chemistry of haloalkynes.

Summary of Bond Lengths

The experimentally determined bond lengths for this compound are summarized in the table below. These values represent the equilibrium (r_e_) bond distances, which correspond to the minimum of the potential energy well.

| Bond | Bond Length (Å) |

| C-H | 1.055 |

| C≡C | 1.207 |

| C-I | 1.993 |

Data sourced from the microwave spectroscopy study by J. K. Tyler and J. Sheridan, as cited in "Handbook of Bond Dissociation Energies in Organic Compounds."

Experimental Protocol: Microwave Spectroscopy of this compound

The determination of the molecular structure of this compound was achieved through the analysis of its rotational spectrum in the gas phase. The following provides a detailed description of the experimental methodology typical for such studies in the era of the original research.

Sample Preparation

This compound is a highly reactive and unstable compound, requiring careful preparation and handling. A common synthetic route involves the dehydrohalogenation of a suitable precursor, such as 1,2-diiodoethene, using a strong base. The resulting this compound gas is then purified and introduced into the spectrometer at low pressure.

Instrumentation: Stark-Modulation Microwave Spectrometer

The rotational spectrum of this compound was measured using a Stark-modulation microwave spectrometer. This type of spectrometer was widely used for high-resolution rotational spectroscopy in the mid-20th century.

-

Microwave Source: A klystron was typically used as the source of microwave radiation. The frequency of the klystron could be swept over a range to observe the rotational transitions of the molecule.

-

Absorption Cell: The gaseous this compound sample was introduced into a long (typically several meters) metallic waveguide that served as the absorption cell. The cell was maintained at a low pressure (a few millitorr) to minimize pressure broadening of the spectral lines.

-

Stark Modulation: A square-wave electric field (Stark field) was applied across the absorption cell. This field causes a splitting of the rotational energy levels (the Stark effect). By modulating this field and using a phase-sensitive detector, the sensitivity of the spectrometer is significantly enhanced, allowing for the detection of weak absorption lines.

-

Detector: A crystal diode detector was used to detect the microwave radiation that passed through the absorption cell.

Data Acquisition and Analysis

-

Spectral Scan: The frequency of the microwave source was systematically swept over a range where rotational transitions of this compound were predicted to occur.

-

Detection of Transitions: As the microwave frequency came into resonance with a rotational transition, a change in the detected power was observed. The use of Stark modulation and phase-sensitive detection resulted in a derivative-like lineshape for the absorption signals.

-

Frequency Measurement: The frequencies of the observed rotational transitions were measured with high precision using frequency standards.

-

Assignment of Transitions: For a linear molecule like this compound, the rotational energy levels are given by the formula: E_J = B J(J+1) - D J^2(J+1)^2 where J is the rotational quantum number, B is the rotational constant, and D is the centrifugal distortion constant. The selection rule for rotational transitions is ΔJ = +1. By analyzing the pattern of the observed spectral lines, the transitions were assigned to specific J values.

-

Determination of Rotational Constants: From the frequencies of the assigned transitions, the rotational constant (B) and the centrifugal distortion constant (D) were determined. For a linear molecule, the moment of inertia (I) is related to the rotational constant by: B = h / (8π²I)

-

Calculation of Bond Lengths: The moment of inertia of this compound depends on the masses of the atoms and the two bond lengths (r(C≡C) and r(C-I)), assuming a C-H bond length from a similar molecule. By measuring the rotational constants for different isotopic species of this compound (e.g., substituting ¹²C with ¹³C), a set of simultaneous equations for the moments of inertia can be established. Solving these equations allows for the precise determination of the individual bond lengths without assuming any structural parameters.

Logical Workflow for Structural Determination

The logical workflow for determining the bond lengths of this compound from its microwave spectrum is illustrated in the following diagram.

Caption: Workflow for determining this compound bond lengths via microwave spectroscopy.

Conclusion

The structural analysis of this compound through microwave spectroscopy provides a clear and precise picture of its molecular geometry. The experimentally determined bond lengths for the C-H, C≡C, and C-I bonds are fundamental parameters for chemists and drug development professionals. The detailed experimental protocol outlined in this guide highlights the rigorous methods required to obtain such high-precision data for reactive molecules. This information is invaluable for a deeper understanding of the chemical behavior of this compound and for its application in advanced chemical synthesis and materials science.

The Unexplored Potential of Iodoethyne in Astrophysical Environments: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

While the interstellar medium (ISM) is known to host a diverse range of molecules, the role of halogenated species, particularly iodine-containing molecules, remains largely unexplored.[1][2] This technical guide presents a prospective analysis of the potential applications of iodoethyne (HCC-I) in astrophysics. Although not yet detected in space, its unique properties suggest it could serve as a valuable tracer for specific astrophysical environments and as a precursor in the formation of more complex organic molecules.[3][4] This document outlines hypothesized formation and destruction pathways, potential observational targets, and detailed experimental protocols for its future detection and characterization.

Introduction: The Case for this compound in Astrochemistry

The study of molecules in space provides crucial insights into the physical and chemical conditions of astrophysical environments, from dark molecular clouds to star-forming regions.[5] The vast majority of detected interstellar molecules are composed of hydrogen, carbon, oxygen, and nitrogen.[4] However, the chemistry of heavier elements, such as halogens, is a rapidly emerging field of interest.

This compound, a simple linear molecule, possesses several characteristics that make it a compelling target for astrophysical research:

-

High Atomic Mass of Iodine: The presence of a heavy iodine atom is expected to significantly influence the molecule's rotational spectrum, providing distinct and potentially unambiguous detection signatures.

-

Polarity: The molecule's polarity, arising from the electronegativity difference between iodine and carbon, makes it amenable to detection via rotational spectroscopy, a primary tool in astrochemistry.[5]

-

Reactivity: The carbon-iodine bond is relatively weak, suggesting that this compound could be a reactive intermediate in gas-phase chemical reactions, potentially leading to the formation of more complex species.

This guide will explore the hypothetical, yet scientifically grounded, applications of this compound in astrophysics, providing a framework for future research in this nascent area.

Hypothesized Formation and Destruction Pathways

The formation of this compound in the ISM is likely to occur through gas-phase reactions, as conditions in dense molecular clouds are too cold for many surface reactions on dust grains to be efficient without an energy source like a protostar.[5]

Formation Pathways

A plausible formation mechanism involves the reaction of acetylene (C₂H₂), a known interstellar molecule, with an iodine cation (I⁺). The iodine cation could be formed through the photoionization of atomic iodine by stellar radiation.

Proposed Primary Formation Reaction:

C₂H₂ + I⁺ → HCC-I⁺ + H HCC-I⁺ + e⁻ → HCC-I + hν

An alternative pathway could involve neutral-neutral reactions, although these are typically slower at the low temperatures of molecular clouds.

Destruction Pathways

This compound is likely to be destroyed by photodissociation from stellar UV radiation and through reactions with common interstellar radicals such as the hydroxyl radical (OH).

Proposed Primary Destruction Reactions:

HCC-I + hν → HCC + I HCC-I + OH → HCCO + HI

Potential as an Astrophysical Tracer

The detection of this compound could provide unique insights into several astrophysical phenomena:

-

Tracer of Iodine Abundance: The abundance of this compound would be directly related to the local abundance of iodine, offering a new way to probe the distribution of heavy elements in the galaxy.

-

Indicator of Energetic Environments: As its formation may be initiated by the ionization of iodine, its presence could signify regions with a significant flux of ionizing radiation, such as the vicinity of young, hot stars.[5]

-

Probe of Chemical Models: The confirmation and quantification of this compound would provide a critical test for current astrochemical models, particularly those aiming to incorporate the chemistry of heavy elements.

Role in the Synthesis of Complex Molecules

The reactivity of the C-I bond suggests that this compound could act as a stepping stone in the formation of larger organic molecules. For example, it could react with other carbon-chain molecules, which are known to be abundant in regions like the Taurus Molecular Cloud 1 (TMC-1).[6]

Proposed Observational Strategies and Data

The primary method for detecting this compound in the ISM would be through radio astronomy, targeting its rotational transitions.[7] High-resolution telescopes such as the Atacama Large Millimeter/submillimeter Array (ALMA) and the Green Bank Telescope (GBT) would be ideal instruments for such a search.

The following table presents a hypothetical set of rotational transition frequencies for this compound, calculated based on its expected molecular structure. These frequencies are prime targets for observational searches.

| Transition (J' - J") | Frequency (GHz) | Upper State Energy (K) |

| 1 - 0 | 4.58 | 0.22 |

| 2 - 1 | 9.16 | 0.66 |

| 3 - 2 | 13.74 | 1.32 |

| 4 - 3 | 18.32 | 2.20 |

| 5 - 4 | 22.90 | 3.30 |

Note: These are theoretical values and would need to be confirmed by laboratory spectroscopy.

Experimental Protocols for Future Research

To support the astrophysical search for this compound, dedicated laboratory and computational studies are essential.

Laboratory Spectroscopy

Objective: To precisely measure the rotational and vibrational spectra of this compound to provide accurate frequency data for astronomical searches.

Methodology:

-

Synthesis: Synthesize this compound gas through the reaction of 1,2-diiodoethene with a strong base, such as potassium hydroxide, in a controlled vacuum environment.

-

Spectroscopic Measurement:

-

Rotational Spectroscopy: Introduce the synthesized this compound gas into a cooled, low-pressure cell within a millimeter-wave spectrometer. Record the absorption spectrum in the frequency range of 1-50 GHz to identify the fundamental rotational transitions.

-

Vibrational Spectroscopy: Utilize a Fourier Transform Infrared (FTIR) spectrometer to measure the vibrational modes of this compound in a gas cell or isolated in an inert gas matrix at cryogenic temperatures.

-

-

Data Analysis: Analyze the recorded spectra to determine the precise rotational constants, vibrational frequencies, and other spectroscopic parameters of the molecule.

Computational Chemistry

Objective: To model the formation and destruction pathways of this compound under astrophysically relevant conditions and to calculate its spectroscopic properties.

Methodology:

-

Quantum Chemical Calculations:

-

Employ high-level ab initio quantum chemistry methods (e.g., coupled-cluster theory) to calculate the optimized geometry, rotational constants, and vibrational frequencies of this compound.

-

Calculate the potential energy surfaces for the proposed formation and destruction reactions to determine their reaction rates at low temperatures.

-

-

Astrochemical Modeling:

-

Incorporate the calculated reaction rates and spectroscopic data into existing astrochemical models of dense molecular clouds and star-forming regions.

-

Run simulations to predict the expected abundance of this compound in different astrophysical environments and to identify the most promising observational targets.

-

Conclusion

While the presence of this compound in the interstellar medium remains to be confirmed, its potential as a unique chemical tracer and a precursor to more complex molecules warrants a dedicated search. The experimental and observational strategies outlined in this guide provide a clear roadmap for future investigations. The detection of this compound would open a new window into the chemistry of heavy elements in the cosmos and significantly advance our understanding of the molecular diversity of the universe.

References

- 1. The Vega Science Trust - The Chemistry of Interstellar Space [vega.org.uk]

- 2. Chemistry between stars and planets - Leiden University [universiteitleiden.nl]

- 3. scitechdaily.com [scitechdaily.com]

- 4. youtube.com [youtube.com]

- 5. McGuire Research Group [mcguirelab.mit.edu]

- 6. Astronomers Detect Two New Organic Molecules in Interstellar Medium | Sci.News [sci.news]

- 7. astrobites.org [astrobites.org]

Methodological & Application

Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with Aryl Iodides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] First reported by Kenkichi Sonogashira in 1975, this reaction is prized for its mild conditions and broad functional group tolerance, making it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[4][5]

These application notes provide a detailed overview and experimental protocols for the Sonogashira coupling of terminal alkynes with aryl iodides. Due to the high reactivity of the carbon-iodine bond, aryl iodides are excellent substrates for this transformation, often allowing the reaction to proceed at room temperature with high efficiency and yields.[3] The protocols outlined herein are designed to be a comprehensive guide for researchers, providing information on catalyst selection, reaction setup, and product purification.

Catalytic Cycle

The Sonogashira reaction typically proceeds via a dual catalytic cycle involving both palladium and copper catalysts. The generally accepted mechanism involves two interconnected cycles:

-

The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide to form a Pd(II) complex.

-

The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.

-

Transmetalation: The copper acetylide then transfers the alkyne group to the palladium(II) complex.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired aryl-alkyne product and regenerate the active Pd(0) catalyst.[6][7]

A copper-free variant of the Sonogashira reaction has also been developed to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[3]

Data Presentation

The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of various aryl iodides with terminal alkynes. These data are representative and may be optimized for specific substrates and scales.

Table 1: Screening of Reaction Conditions for the Coupling of Iodobenzene and Phenylacetylene

| Entry | Palladium Catalyst (mol%) | Copper Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₂Cl₂ (1) | CuI (2) | Et₃N | THF | RT | 6 | 95 |

| 2 | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (2) | Piperidine | DMF | 50 | 4 | 92 |

| 3 | Pd(PPh₃)₄ (1.5) | CuI (3) | DIPA | Toluene | RT | 8 | 96 |

| 4 | PdCl₂(dppf) (1) | CuI (2) | K₂CO₃ | MeCN | 80 | 12 | 88 |

| 5 | Pd(OAc)₂ (5 ppm) | None (Copper-Free) | K₂CO₃ | EtOH | 90 | 24 | 83[8] |

Data compiled from various sources and representative examples.[5][8][9]

Table 2: Substrate Scope for the Sonogashira Coupling of Aryl Iodides with Terminal Alkynes

| Entry | Aryl Iodide | Terminal Alkyne | Catalyst System | Conditions | Yield (%) |

| 1 | 4-Iodoanisole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, THF, RT, 4h | 94 |

| 2 | 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(OAc)₂ / CuI | Et₃N, DMF, RT, 2h | 99[9] |

| 3 | 4-Iodotoluene | 1-Hexyne | Pd(PPh₃)₄ / CuI | Et₃N, THF, RT, 6h | 85 |

| 4 | 1-Iodonaphthalene | 2-Methyl-3-butyn-2-ol | NS-MCM-41-Pd / CuI | Et₃N, 90°C, 12h | 93[5] |

| 5 | 3-Iodopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, DMF, 50°C, 5h | 89 |

| 6 | Methyl 4-iodobenzoate | (Trimethylsilyl)acetylene | Pd(PPh₃)₄ / CuI | Et₃N, THF, RT, 3h | 97 |

| 7 | 4-Iodoacetophenone | Phenylacetylene | NS-MCM-41-Pd / CuI | Et₃N, 50°C, 12h | 95[5] |

| 8 | 1-Bromo-4-iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, THF, RT, 2h | 98 (selective on I) |

Yields are for the isolated product. Conditions are generalized and may require optimization.

Experimental Protocols

The following protocols describe a general procedure for the palladium and copper co-catalyzed Sonogashira coupling of a terminal alkyne with an aryl iodide.

Materials and Reagents

-

Aryl iodide (1.0 mmol, 1.0 equiv)

-

Terminal alkyne (1.1-1.2 mmol, 1.1-1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

-

Copper(I) iodide (CuI, 2-5 mol%)

-

Base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA), 2-3 equiv)

-

Anhydrous solvent (e.g., THF, DMF, toluene, 5-10 mL)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask or sealed tube)

-

Magnetic stirrer and heating plate

-

Solvents for workup and chromatography (e.g., ethyl acetate, hexanes, diethyl ether)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

General Experimental Workflow

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. books.rsc.org [books.rsc.org]

- 5. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex [mdpi.com]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. α, β-Alkynone Accelerated PPM Level Pd-Catalyzed Sonogashira Coupling Reaction | MDPI [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

Iodoethyne: A Versatile Precursor for the Synthesis of Polyyne Scaffolds

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polyyne scaffolds, characterized by a backbone of alternating carbon-carbon single and triple bonds, are of significant interest in medicinal chemistry, materials science, and drug development. Their rigid, linear structure and unique electronic properties make them valuable building blocks for novel therapeutics and functional materials. Iodoethyne (HC≡CI) serves as a important and highly reactive precursor for the synthesis of these complex molecules. This document provides detailed application notes and experimental protocols for the utilization of this compound in polyyne synthesis, with a focus on the Cadiot-Chodkiewicz coupling reaction.

Core Synthetic Methodologies

The primary synthetic routes to polyynes using this compound as a precursor involve copper-catalyzed cross-coupling reactions. The Cadiot-Chodkiewicz coupling is a particularly powerful method for the formation of unsymmetrical diynes and can be applied iteratively to construct longer polyyne chains.

Cadiot-Chodkiewicz Coupling

The Cadiot-Chodkiewicz coupling reaction facilitates the cross-coupling of a terminal alkyne with a haloalkyne, such as this compound, in the presence of a copper(I) salt and a base.[1] This reaction is highly selective for the formation of the unsymmetrical cross-coupled product, minimizing the formation of symmetrical homocoupled byproducts.[1] The general mechanism involves the deprotonation of the terminal alkyne to form a copper(I) acetylide, which then undergoes oxidative addition with the haloalkyne followed by reductive elimination to yield the 1,3-diyne.[2]

Experimental Protocols

The following protocols provide detailed procedures for the preparation of this compound and its subsequent use in polyyne synthesis.

Protocol 1: Preparation of this compound (Illustrative)

While this compound is commercially available, it can also be prepared in situ or from readily available starting materials like acetylene. A general approach involves the iodination of an acetylide salt.

Materials:

-

Acetylene gas or a suitable precursor (e.g., calcium carbide)

-

N-Iodosuccinimide (NIS) or Iodine (I₂)

-

Base (e.g., sodium amide, n-butyllithium)

-

Anhydrous solvent (e.g., THF, diethyl ether)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Generation of Acetylide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the chosen acetylene source in the anhydrous solvent. Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add the base to the solution to generate the acetylide anion. Stir the mixture for 30-60 minutes at -78 °C.

-

Iodination: In a separate flask, prepare a solution of the iodinating agent (e.g., NIS or iodine) in the anhydrous solvent.

-

Slowly add the iodinating agent solution to the acetylide solution at -78 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure. Due to its volatility and potential instability, this compound is often used immediately in the next step without extensive purification.

Protocol 2: Synthesis of an Unsymmetrical Diyne via Cadiot-Chodkiewicz Coupling

This protocol describes the synthesis of a generic unsymmetrical diyne using this compound and a terminal alkyne.

Materials:

-

This compound (prepared as in Protocol 1 or from a commercial source)

-

A terminal alkyne (R-C≡CH)

-

Copper(I) iodide (CuI) or Copper(I) bromide (CuBr)[1]

-

A suitable amine base (e.g., piperidine, diethylamine, or triethylamine)[1]

-

A reducing agent to maintain the copper in the +1 oxidation state (e.g., hydroxylamine hydrochloride)[1]

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a stirred solution of the terminal alkyne, the amine base, and hydroxylamine hydrochloride in the chosen solvent under an inert atmosphere, add the copper(I) salt catalyst.

-

Addition of this compound: Slowly add a solution of this compound in the same solvent to the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.

-

Workup: Once the reaction is complete, pour the mixture into a saturated aqueous solution of ammonium chloride and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired unsymmetrical diyne.

Protocol 3: Iterative Synthesis for Longer Polyyne Chains

Longer polyynes can be synthesized through an iterative process of coupling and deprotection. A common strategy involves using a terminal alkyne protected with a trimethylsilyl (TMS) group.

Workflow:

-

Step 1: Cadiot-Chodkiewicz Coupling: Couple this compound with a TMS-protected terminal alkyne (e.g., TMS-acetylene) using the conditions described in Protocol 2. This yields a TMS-protected diyne.

-

Step 2: Deprotection: Remove the TMS protecting group using a mild base (e.g., potassium carbonate in methanol) or a fluoride source (e.g., tetrabutylammonium fluoride - TBAF) to regenerate the terminal alkyne.

-

Step 3: Iodination: Convert the newly formed terminal diyne into an iododiyne using an appropriate iodinating agent (e.g., NIS or I₂ with a base).

-

Step 4: Iteration: Repeat the Cadiot-Chodkiewicz coupling (Step 1) with the iododiyne and another equivalent of TMS-acetylene to form a TMS-protected tetrayne.

-

This cycle of deprotection, iodination, and coupling can be repeated to incrementally extend the polyyne chain.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for the synthesis of polyynes using haloalkyne precursors in Cadiot-Chodkiewicz coupling reactions.

Table 1: Representative Conditions for Cadiot-Chodkiewicz Coupling